molecular formula C14H13NO2 B3023958 N-(4-hydroxyphenyl)-4-methylbenzamide CAS No. 23646-69-7

N-(4-hydroxyphenyl)-4-methylbenzamide

Cat. No. B3023958
CAS RN: 23646-69-7
M. Wt: 227.26 g/mol
InChI Key: GOMRVZGCGJBGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-hydroxyphenyl)-4-methylbenzamide” is a chemical compound. It is a derivative of glycine, a non-proteinogenic alpha-amino acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis and characterization of Fe (III)-Ion with N- (4-Hydroxyphenyl) Acetamide . The molecule N- (4- hydroxyphenyl) acetamide has several potential centers where reaction can be initiated, and it is benzene ring, hydroxyl (-OH), amino (-NH) and keto (-C=O) group .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study on N-(4-Hydroxyphenyl)glycine reported its structure and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a research paper discusses the synthesis of a complex between the molecule and Fe (III)-ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study on N-(4-Hydroxyphenyl)glycine reported its physical and chemical properties .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-4-methylbenzamide, also known as Fenretinide , primarily targets nuclear factor κB (NF-κB) and Mat1A genes . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Mat1A gene is involved in the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs), suggesting that Fenretinide signals through a mechanism independent of the retinoid receptors .

Biochemical Pathways

Fenretinide affects multiple biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . This process is associated with the generation of reactive oxygen species, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetics of Fenretinide have been studied in rats. After an intravenous dose, the plasma concentration-time curve could be accurately described by a triexponential equation . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and that most of the radioactivity is eliminated in the feces .

Result of Action

Fenretinide’s action results in the inhibition of cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, in a study on soil gross N nitrification rate and N2O production, Fenretinide showed a moderate inhibitory capacity compared with other chemical inhibitors . The influence of Fenretinide on gross N mineralization rate was dependent on the type of inhibitor used .

Safety and Hazards

The safety data sheet for a similar compound, N-(4-Hydroxyphenyl)glycine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are ongoing studies on similar compounds for their potential applications. For instance, N-(4-hydroxyphenyl)retinamide or fenretinide has been investigated for potential use in the treatment of cancer . Another study proposes a scalable, operator-friendly, and one-step procedure to synthesize highly pure N - (4-ethoxyphenyl)-retinamide without purification work-up and in quantitative yield .

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(16)9-7-12/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRVZGCGJBGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400329
Record name N-(4-hydroxyphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-4-methylbenzamide

CAS RN

23646-69-7
Record name N-(4-hydroxyphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxyphenyl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-hydroxyphenyl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxyphenyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-hydroxyphenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.